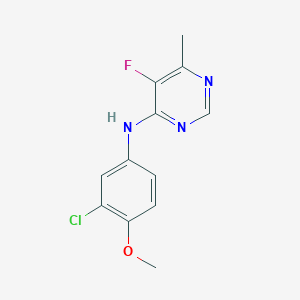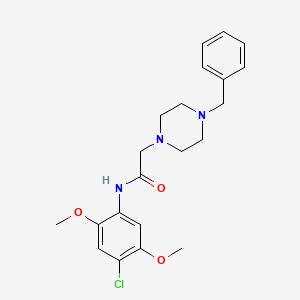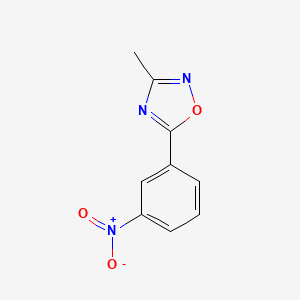
3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is characterized by a heterocyclic ring containing oxygen and nitrogen atoms. This particular compound includes a 3-nitrophenyl group and a methyl group attached to the oxadiazole ring. The presence of the nitro group suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions. For instance, the synthesis of 2,5-dihydro-1,2,4-oxadiazoles can be achieved through formal [3+2] cycloadditions of oxazoles with nitrosobenzene derivatives, as described in one study . Another approach involves the cyclization of POCl3 with N,N'-diacylhydrazines to produce 2-p-nitrophenyl-5-aryl-1,3,4-oxadiazoles . Additionally, 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles have been synthesized and further reacted with various nucleophiles to yield different derivatives . These methods highlight the versatility in synthesizing oxadiazole derivatives, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction. For example, the crystallographic analysis of a related compound, 2-methyl-3-(2-nitro-phenyl)-4-phenyl-[1,2,4]oxadiazolidin-5-one, provided insights into its molecular and crystal structure, revealing intermolecular and intramolecular interactions that stabilize the structure . These findings can be extrapolated to understand the structural aspects of this compound.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions. For instance, nitration reactions have been studied, showing that different nitration conditions can lead to a mixture of products . The presence of a nitro group in this compound suggests that it could also participate in similar reactions, potentially yielding a range of nitro-substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the presence of substituents like nitro groups can affect the compound's reactivity and stability. The synthesis and characterization of various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol indicate that these compounds can exhibit significant antibacterial activity, which is a testament to their chemical properties . This suggests that this compound could also possess interesting biological properties worth exploring.
科学的研究の応用
Corrosion Inhibition
3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been investigated for their potential as corrosion inhibitors. In a study, oxadiazole derivatives were used to inhibit mild steel dissolution in hydrochloric acid solutions. Techniques such as weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization were employed to determine the efficiency of these derivatives. The study showed high inhibition efficiency, indicating the effectiveness of oxadiazole derivatives as corrosion inhibitors in industrial applications (Kalia et al., 2020).
Antimicrobial and Antibacterial Properties
Oxadiazole derivatives, including this compound, have been explored for their antimicrobial properties. One study focused on the synthesis and biological activity of novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. These compounds exhibited antimicrobial activity against various bacterial strains and fungi, showing potential as antimicrobial agents (Paruch et al., 2020). Another study synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol and found significant antibacterial activity against various bacteria (Aziz‐ur‐Rehman et al., 2013).
Liquid Crystal Properties
Research has also been conducted on the liquid crystalline properties of compounds containing the 1,2,4-oxadiazole moiety. A study synthesized two series of compounds with 1,2,4-oxadiazole rings and investigated their mesomorphic behaviors using techniques like optical polarized microscopy and differential scanning calorimetry. The findings contribute to the understanding of the liquid crystalline properties of oxadiazole derivatives, which could be useful in materials science applications (Ali & Tomi, 2018).
Cytotoxic Properties
The cytotoxic properties of 1,3,4-oxadiazole derivatives have been investigated, particularly in the context of potential anticancer applications. In one study, a range of 1,3,4-oxadiazole derivatives were synthesized and evaluated for cytotoxicity against human breast cancer cells, providing insights into the potential of these compounds in cancer therapy (Ghoorbannejad et al., 2021).
Luminescence Properties
Research into the luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles has also been conducted. These studies focus on the synthesis and characterization of oxadiazole derivatives and their metal chelates, analyzing their absorption and emission properties. This research is significant for the development of new luminescent materials, with applications in fields like optoelectronics and sensing technologies (Mikhailov et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKFKQALFBXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)
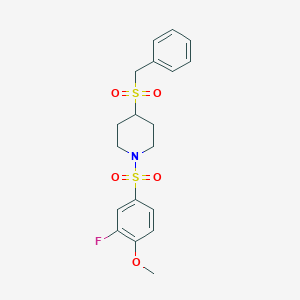
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
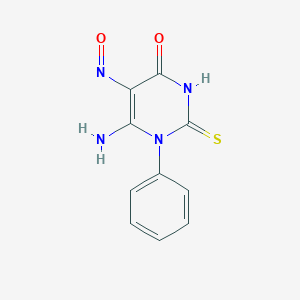
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)
